molecular formula C17H16Cl2F2N2O2S B4734080 1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine

1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine

Cat. No. B4734080
M. Wt: 421.3 g/mol
InChI Key: CMMYGNSGCRGMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine, commonly known as DIDS, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. DIDS is a member of the piperazine family and is synthesized through a complex chemical process. In

Mechanism of Action

DIDS acts as an inhibitor of chloride channels and anion exchange proteins by binding to specific sites on the protein. It blocks the transport of chloride ions and anions across the cell membrane, which leads to a decrease in the activity of the protein. The exact mechanism of action of DIDS is still not fully understood, and further research is needed to elucidate its precise mode of action.
Biochemical and Physiological Effects:
DIDS has a wide range of biochemical and physiological effects. It has been shown to affect the function of various ion channels and transporters, including chloride channels, anion exchange proteins, and sodium channels. DIDS has also been shown to affect the activity of enzymes involved in the regulation of cellular metabolism and signaling pathways. Additionally, DIDS has been shown to affect the function of various cell types, including red blood cells, neurons, and epithelial cells.

Advantages and Limitations for Lab Experiments

DIDS has several advantages as a research tool. It is a potent inhibitor of chloride channels and anion exchange proteins, which makes it a valuable tool for studying the function of these proteins. DIDS is also relatively easy to use and can be applied to a wide range of cell types and experimental conditions. However, DIDS has some limitations as a research tool. It is not specific to a particular protein or ion channel, which can lead to off-target effects. Additionally, DIDS can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DIDS. One area of research is to elucidate the precise mechanism of action of DIDS on chloride channels and anion exchange proteins. Another area of research is to develop more specific inhibitors of these proteins, which could have therapeutic applications in various diseases. Additionally, further research is needed to explore the potential applications of DIDS in other fields, such as pharmacology and drug discovery.

Scientific Research Applications

DIDS has been widely used in scientific research for its unique properties. It has been used as an inhibitor of chloride channels in various cell types, including red blood cells, neurons, and epithelial cells. DIDS has also been used as an inhibitor of anion exchange proteins, which play a crucial role in the transport of anions across the cell membrane. DIDS has been used in a wide range of research fields, including neuroscience, cell biology, and physiology.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2F2N2O2S/c18-14-2-1-3-15(19)13(14)11-22-6-8-23(9-7-22)26(24,25)17-5-4-12(20)10-16(17)21/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYGNSGCRGMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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